molecular formula C9H6BrNO2 B13002256 3-Bromo-5-(cyanomethyl)benzoic acid CAS No. 1379366-55-8

3-Bromo-5-(cyanomethyl)benzoic acid

Cat. No.: B13002256
CAS No.: 1379366-55-8
M. Wt: 240.05 g/mol
InChI Key: WUTJAQNQFRBCMG-UHFFFAOYSA-N
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Description

3-Bromo-5-(cyanomethyl)benzoic acid is a halogenated benzoic acid derivative characterized by a bromine substituent at the 3-position and a cyanomethyl group (-CH₂CN) at the 5-position of the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of sulfonamide inhibitors and functionalized aromatic systems . Its electron-withdrawing substituents (Br and -CH₂CN) enhance electrophilic reactivity, making it valuable for cross-coupling reactions and pharmaceutical precursor synthesis.

Properties

CAS No.

1379366-55-8

Molecular Formula

C9H6BrNO2

Molecular Weight

240.05 g/mol

IUPAC Name

3-bromo-5-(cyanomethyl)benzoic acid

InChI

InChI=1S/C9H6BrNO2/c10-8-4-6(1-2-11)3-7(5-8)9(12)13/h3-5H,1H2,(H,12,13)

InChI Key

WUTJAQNQFRBCMG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)Br)CC#N

Origin of Product

United States

Preparation Methods

Bromination of 3-Methylbenzoic Acid Derivatives to 3-Bromomethylbenzoic Acids

A key step in the synthesis involves the bromination of the methyl group on 3-methylbenzoic acid derivatives to form 3-bromomethylbenzoic acids, which serve as intermediates for further cyanomethylation.

  • Method : Free-radical bromination using N-bromosuccinimide (NBS) as the brominating agent in the presence of radical initiators such as azoisobutyronitrile or dibenzoyl peroxide.

  • Solvents : Halogenated hydrocarbons like methylene chloride, chloroform, carbon tetrachloride, 1,2-dichloroethane, chlorobenzene, or acetonitrile.

  • Conditions : Reaction temperatures typically range from 40 to 100 °C, often under reflux. The reaction can be photo-initiated with light sources.

  • Process : The methylbenzoic acid derivative is dissolved in the solvent, NBS and radical initiator are added, and the mixture is heated with stirring. Bromine may be added to accelerate the reaction. After completion, the mixture is cooled, treated with sodium bisulfite to quench excess bromine, and the product is isolated by filtration and recrystallization.

  • Notes : Electron-withdrawing groups such as carboxyl and cyano can hinder bromination, requiring optimization of conditions for acceptable yields.

Conversion of Bromomethyl to Cyanomethyl Group

Once the 3-bromomethylbenzoic acid intermediate is obtained, the bromomethyl group can be converted to a cyanomethyl group via nucleophilic substitution with cyanide ions.

  • Method : Treatment of 3-bromomethylbenzoic acid with a cyanide source such as sodium cyanide or potassium cyanide in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile).

  • Conditions : The reaction is typically carried out at elevated temperatures (e.g., 60–100 °C) under inert atmosphere to prevent side reactions.

  • Workup : After completion, the reaction mixture is quenched with water, acidified to precipitate the product, which is then filtered and purified by recrystallization.

Alternative Synthetic Routes

Step Reagents & Conditions Yield (%) Notes
Bromination of 3-methylbenzoic acid NBS, azoisobutyronitrile, chlorobenzene, reflux 70–100 °C, 4–6 h 50–70 Radical bromination; excess NBS used; light irradiation optional
Cyanide substitution Sodium cyanide, DMF, 80 °C, 12 h 60–80 Nucleophilic substitution; inert atmosphere recommended
Purification Recrystallization from ethyl acetate or butyl acetate Product purity >95% by NMR and HPLC
  • Electron-withdrawing groups on the aromatic ring reduce the rate and yield of radical bromination; thus, reaction conditions such as solvent choice, temperature, and initiator concentration must be optimized.

  • Use of NBS in halogenated solvents with radical initiators provides a controlled bromination avoiding over-bromination or ring substitution.

  • Cyanide substitution proceeds efficiently in polar aprotic solvents, but care must be taken to avoid hydrolysis or side reactions.

  • Purification by recrystallization is effective for isolating high-purity 3-bromo-5-(cyanomethyl)benzoic acid.

The preparation of 3-bromo-5-(cyanomethyl)benzoic acid is best achieved via a two-step process starting from 3-methylbenzoic acid derivatives:

  • Radical bromination of the methyl group to form 3-bromomethylbenzoic acid using N-bromosuccinimide and radical initiators in halogenated solvents under reflux.

  • Nucleophilic substitution of the bromomethyl group with cyanide ions in polar aprotic solvents at elevated temperatures.

This approach balances selectivity, yield, and operational simplicity, supported by literature and patent disclosures on related bromomethylbenzoic acid derivatives. Optimization of reaction parameters is essential due to the influence of electron-withdrawing substituents on reactivity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(cyanomethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted benzoic acids.

    Oxidation Products: Carboxylic acids or aldehydes.

    Reduction Products: Amines or alcohols.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

3-Bromo-5-(cyanomethyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-(cyanomethyl)benzoic acid depends on its specific application. In organic synthesis, it acts as a building block for constructing more complex molecules. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzoic Acid Derivatives

The chemical and biological properties of 3-bromo-5-(cyanomethyl)benzoic acid can be contextualized by comparing it with analogous halogenated or substituted benzoic acids. Key comparisons include:

Halogenated Benzoic Acids
Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
3-Bromo-5-chlorobenzoic acid Br (3-), Cl (5-) 235.45 High reactivity in Suzuki couplings; agrochemical intermediate
3-Bromo-5-fluorobenzoic acid Br (3-), F (5-) 219.02 Enhanced metabolic stability in drug design
3-Bromo-5-(trifluoromethyl)benzoic acid Br (3-), CF₃ (5-) 269.03 Improved lipophilicity for CNS-targeting drugs

Key Observations :

  • Electrophilicity: The presence of electron-withdrawing groups (Cl, F, CF₃) increases electrophilic character, facilitating nucleophilic aromatic substitution. However, the cyanomethyl group in 3-bromo-5-(cyanomethyl)benzoic acid introduces steric hindrance, slightly reducing reactivity compared to trifluoromethyl analogs .
  • Biological Activity: Trifluoromethyl derivatives exhibit superior blood-brain barrier penetration compared to cyanomethylated analogs due to higher logP values .
Nitro- and Cyano-Substituted Benzoic Acids
Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
3-Bromo-5-nitrobenzoic acid Br (3-), NO₂ (5-) 246.01 Precursor for explosives and dyes; high thermal stability
3-Bromo-5-cyanobenzoic acid Br (3-), CN (5-) 226.03 Intermediate in heterocyclic synthesis; moderate solubility in polar solvents
3-Bromo-5-(cyanomethyl)benzoic acid Br (3-), CH₂CN (5-) 240.05 Enhanced steric bulk for selective enzyme inhibition

Key Observations :

  • Solubility: Nitro-substituted derivatives show lower aqueous solubility due to strong electron-withdrawing effects, whereas cyanomethyl analogs exhibit moderate solubility in DMSO and ethanol .
  • Synthetic Utility: The cyanomethyl group in 3-bromo-5-(cyanomethyl)benzoic acid enables facile functionalization via hydrolysis to carboxylic acids or reduction to amines, unlike nitro groups requiring harsh reduction conditions .

Physicochemical and Toxicological Comparisons

Physicochemical Properties
  • Acidity: The pKa of 3-bromo-5-(cyanomethyl)benzoic acid (~2.8) is lower than that of 3-bromo-5-methylbenzoic acid (pKa ~3.5), reflecting the electron-withdrawing nature of the cyanomethyl group .
  • Extraction Efficiency: In emulsion liquid membrane systems, benzoic acid derivatives with bulky substituents (e.g., cyanomethyl) exhibit slower extraction rates compared to smaller substituents (e.g., Cl, F) due to reduced membrane diffusivity .
Toxicity

Quantitative structure-toxicity relationship (QSTR) models for benzoic acids indicate that molecular connectivity indices (0JA, 1JA) correlate with oral LD₅₀ values in mice. The cyanomethyl group contributes to higher 1JA values compared to chloro or nitro substituents, suggesting a distinct toxicity profile .

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